(E)-3-morpholino-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one
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Overview
Description
(E)-3-morpholino-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with a morpholine and furan substituent, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-morpholino-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-thioxothiazolidin-4-one with 5-(p-tolyl)furan-2-carbaldehyde in the presence of a base, followed by the addition of morpholine. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(E)-3-morpholino-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The morpholine or furan substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-morpholino-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind to active sites or allosteric sites on these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Morpholine derivatives: Compounds with a morpholine ring but different core structures.
Furan derivatives: Compounds with a furan ring but different functional groups.
Uniqueness
(E)-3-morpholino-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one is unique due to its combination of a thiazolidinone core with morpholine and furan substituents. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-2-4-14(5-3-13)16-7-6-15(24-16)12-17-18(22)21(19(25)26-17)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXIBWCJKQBQHS-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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